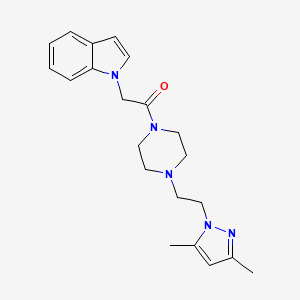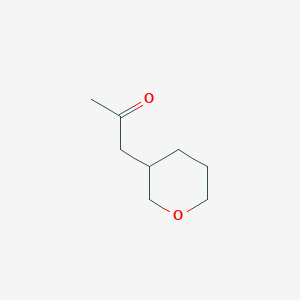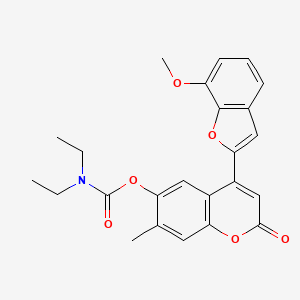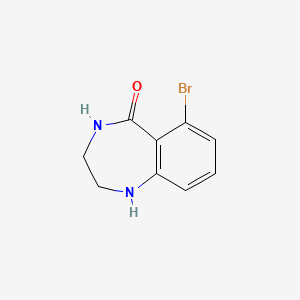
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring lactones with a benzopyrone structure, known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin ring can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving appropriate precursors such as amino acids or azetidinones.
Coupling of the Coumarin and Azetidine Moieties: The final step involves coupling the coumarin and azetidine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the coumarin moiety.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific optical or electronic properties.
作用机制
The mechanism of action of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is not fully understood but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes such as DNA gyrase, topoisomerase, and kinases.
Pathways Involved: Inhibition of DNA replication, induction of apoptosis, and modulation of signaling pathways related to inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Coumarin Derivatives: Warfarin, dicoumarol, and esculetin.
Azetidine Derivatives: Azetidine-2-carboxylic acid and azetidinone.
Uniqueness
1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide is unique due to its combined structural features of coumarin and azetidine, which may confer distinct biological activities and chemical reactivity compared to other compounds in these classes.
属性
IUPAC Name |
1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKGXOBBBJHFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
![ethyl 6-(4-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2795683.png)
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-[Methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({6-[(1-{[(furan-2-yl)methyl]carbamoyl}propyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2795693.png)
![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)

![(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2795696.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2795697.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)
